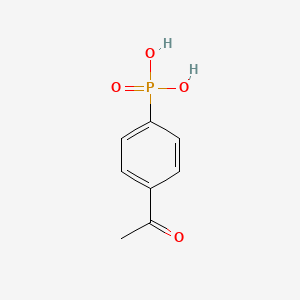
(4-Acetylphenyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an acetyl group at the para position. This compound has the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of (4-Acetylphenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with a suitable phosphorus reagent under controlled conditions. Another method includes the dealkylation of dialkyl phosphonates using concentrated hydrochloric acid in aqueous solution at reflux . Industrial production methods often utilize microwave-accelerated McKenna synthesis, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol .
化学反应分析
(4-Acetylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-Acetylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or a pro-drug for targeted delivery.
作用机制
The mechanism of action of (4-Acetylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to changes in the metabolic pathways and biological processes .
相似化合物的比较
(4-Acetylphenyl)phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar coordination properties but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to variations in their chemical behavior.
Other arylphosphonic acids: Compounds like phenylphosphonic acid and benzylphosphonic acid share structural similarities but differ in their functional groups and applications.
生物活性
(4-Acetylphenyl)phosphonic acid, with the chemical formula C8H9O4P, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its acetophenone structure, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C8H9O4P
- Molecular Weight : 198.13 g/mol
- CAS Number : 13350-90-6
- Structural Characteristics : The presence of the acetyl group and the phosphonic acid moiety suggests potential reactivity and interaction with biological molecules.
Antibacterial Properties
Recent studies have explored the antibacterial properties of phosphonic acids, including this compound. The mechanism of action primarily involves the inhibition of bacterial cell wall biosynthesis, similar to other phosphonopeptides.
- Mechanism of Action :
-
Case Studies :
- In vitro studies have demonstrated that phosphonic acid derivatives show varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values for this compound derivatives were assessed, showing promising results in inhibiting bacterial growth.
Antitumor Activity
Emerging research indicates that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Cell Line Studies :
-
Mechanistic Insights :
- The exact pathways through which this compound exerts its antitumor effects are still under investigation. However, preliminary data suggest involvement in signaling pathways related to cell survival and apoptosis.
Antibacterial Activity Summary
Antitumor Activity Summary
属性
CAS 编号 |
4042-61-9 |
|---|---|
分子式 |
C8H9O4P |
分子量 |
200.13 g/mol |
IUPAC 名称 |
(4-acetylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O4P/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI 键 |
MPKCXSCJGCSUQD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















